An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-chloropyridine-2-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-chloropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 5-chloropyridine-2-carboxylate, a significant compound in various chemical syntheses. This document outlines its key physical and chemical characteristics, details relevant experimental protocols, and presents logical and experimental workflows through structured diagrams.

Core Physicochemical Data

The quantitative physicochemical properties of Ethyl 5-chloropyridine-2-carboxylate are summarized in the table below, providing a consolidated resource for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C8H8ClNO2 | [1][2] |

| Molar Mass | 185.61 g/mol | [1][2] |

| Melting Point | 47-50 °C | [1][3] |

| Boiling Point | 263.4 ± 20.0 °C (Predicted) | [1][3] |

| Density | 1.245 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Flash Point | 113.125 °C | [1] |

| Vapor Pressure | 0.01 mmHg at 25°C | [1] |

| pKa | -0.46 ± 0.10 (Predicted) | [1][3] |

| Refractive Index | 1.525 | [1] |

| Solubility | Poorly soluble in water, soluble in organic solvents. | [1] |

| Storage Condition | Under inert gas (nitrogen or Argon) at 2-8°C. | [1][3] |

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of Ethyl 5-chloropyridine-2-carboxylate.

-

¹H NMR (250 MHz, CDCl₃) δ ppm: 8.63-8.76 (1H, m), 8.10 (1H, d, J=8.4Hz), 7.82 (1H, dd, J=8.5, 2.4Hz), 4.49 (2H, q, J=7.2Hz), 1.45 (3H, t, J=7.2Hz).[3]

-

LCMS: Calculated MH+ of 186; measured value of 98% (MH+) m/z 186 with a retention time (Rt) of 1.13 min.[3]

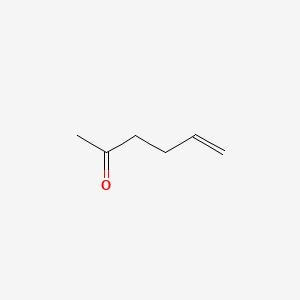

The following diagram illustrates the correlation between the proton NMR signals and the molecular structure of Ethyl 5-chloropyridine-2-carboxylate.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of key physicochemical properties are provided below.

This protocol describes a common method for the synthesis of the title compound from 5-Chloropyridine-2-carboxylic acid.[3]

Materials:

-

5-Chloropyridine-2-carboxylic acid (1.0 g, 6.35 mmol)

-

Concentrated HCl

-

H₂SO₄ (0.1 ml)

-

Ethanol (EtOH, 10 ml)

-

Ethyl acetate (EtOAc, 50 ml)

-

Saturated NaHCO₃ solution (25 ml)

-

Brine (25 ml)

-

MgSO₄

Procedure:

-

A mixture of 5-Chloropyridine-2-carboxylic acid and concentrated HCl is prepared.

-

H₂SO₄ and EtOH are added to the mixture.

-

The reaction is heated at 80 °C for 16 hours.

-

After the reaction is complete, the mixture is cooled and concentrated under reduced pressure.

-

The resulting residue is dissolved in EtOAc.

-

The organic phase is washed sequentially with saturated NaHCO₃ solution and brine.

-

The organic phase is then dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the final product.

The workflow for this synthesis is visualized in the following diagram.

The melting point of a solid organic compound is a key physical property for identification and purity assessment.[4]

Apparatus:

-

Melting point apparatus (e.g., Vernier melt station)

-

Capillary tubes

-

Sample of Ethyl 5-chloropyridine-2-carboxylate

Procedure:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

The boiling point is determined using a simple distillation apparatus.[4]

Apparatus:

-

Round-bottom flask

-

Distillation head

-

Condenser

-

Thermometer

-

Receiving flask

-

Heating mantle

Procedure:

-

The liquid sample is placed in the round-bottom flask.

-

The distillation apparatus is assembled.

-

The liquid is heated to its boiling point.

-

The temperature is recorded when the vapor temperature stabilizes at the thermometer bulb during distillation. This stable temperature is the boiling point.

The logical relationship for identifying an unknown organic compound based on its physical properties is outlined in the diagram below.